molecular formula C10H14N2O3S B1372635 5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide CAS No. 1041593-92-3

5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide

Cat. No. B1372635
CAS RN: 1041593-92-3
M. Wt: 242.3 g/mol
InChI Key: AICBVMMORRARCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide (5-NCMBS) is an important organic compound used in scientific research. It is a synthetic compound that is used as a substrate in various biochemical and physiological experiments. 5-NCMBS has a wide range of applications in research, including in the study of enzyme kinetics, drug metabolism, and the study of neurotransmitter systems.

Scientific Research Applications

Antitumor Activity and Cell Cycle Inhibition

5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, as a part of sulfonamide libraries, has been explored for its antitumor properties. Compounds from these libraries, such as E7010 and E7070, have shown promising results as cell cycle inhibitors and have proceeded to clinical trials. These compounds, including the structurally similar 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, disrupt tubulin polymerization or induce changes in cell cycle phases in cancer cell lines, indicating potential therapeutic applications in oncology (Owa et al., 2002).

Carbonic Anhydrase Inhibition

The compound has been identified as a potent inhibitor of tumor-associated carbonic anhydrase isozyme IX, a characteristic of certain cancer cells. This suggests a role in developing selective antitumor agents, offering a targeted approach in cancer therapy (Ilies et al., 2003).

Chiral Purity Determination

The chiral purity of related sulfonamide compounds has been assessed using advanced chromatographic techniques, indicating the importance of these compounds in pharmaceutical manufacturing and quality control processes (Kasawar & Farooqui, 2009).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, central to the structure of 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, is a critical component in various drugs, especially in antibacterials. It serves as a functional group mimicking natural substrates in enzymatic reactions, illustrating the compound's potential in drug design and development (Kalgutkar et al., 2010).

Environmental Degradation of Sulfonamides

Studies have examined the degradation pathways of sulfonamides, including compounds structurally related to 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, in environmental contexts. Understanding the degradation behavior is crucial for assessing environmental persistence and potential impacts (Ricken et al., 2013).

properties

IUPAC Name

5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBVMMORRARCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.